molecular formula C12H24N2O3 B2823400 Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate CAS No. 1779642-84-0

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate

Cat. No. B2823400
CAS RN: 1779642-84-0
M. Wt: 244.335
InChI Key: DVPLUXDEKMZVNJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1779642-84-0 . It has a molecular weight of 244.33 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 244.33 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

α-Amidoalkylation of Ambident Nucleophiles

The study by Dobrev, Benin, and Nechev (1992) demonstrates the α-amidoalkylation of ambident nucleophiles, including tert-butyl esters and morpholinones, using N-benzoylbenzylideneamine. This reaction's stereochemical course highlights the chemical versatility and reactivity of tert-butyl esters in synthetic chemistry Dobrev, A., Benin, V., & Nechev, L. (1992). European Journal of Organic Chemistry.

Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives

D’hooghe et al. (2006) developed a diastereoselective synthesis pathway for cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing the utility of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate in generating morpholine derivatives with potential applications in medicinal chemistry and drug synthesis D’hooghe, M., Vanlangendonck, T., Törnroos, K., & de Kimpe, N. (2006). The Journal of Organic Chemistry.

Discovery of Benzimidazole Derivatives as Orally Active Renin Inhibitors

The work by Tokuhara et al. (2018) on optimizing the pharmacokinetic profile of renin inhibitors highlights the role of tert-butyl amino derivatives in enhancing drug potency and bioavailability. This study exemplifies the critical role of this compound in the design and synthesis of new therapeutic agents Tokuhara, H., Imaeda, Y., Fukase, Y., et al. (2018). Bioorganic & Medicinal Chemistry.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given the compound’s structure, it could potentially be involved in pathways related to amine or carboxylate metabolism, but this would need to be confirmed through experimental studies.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.

properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPLUXDEKMZVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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